molecular formula C21H27N3O3 B11607729 1-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol

1-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol

Cat. No.: B11607729
M. Wt: 369.5 g/mol
InChI Key: KBEDJXGGVPJQKN-UHFFFAOYSA-N
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Description

1-(3-BUTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(4-METHOXYPHENOXY)PROPAN-2-OL is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-BUTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(4-METHOXYPHENOXY)PROPAN-2-OL typically involves multi-step organic reactions. The starting materials might include a benzodiazole derivative and a methoxyphenoxy propanol derivative. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-(3-BUTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(4-METHOXYPHENOXY)PROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the imino group to a nitro group.

    Reduction: The compound could be reduced to form different derivatives with altered biological activities.

    Substitution: Various substituents can be introduced to the benzodiazole ring or the methoxyphenoxy group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions would vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-BUTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(4-METHOXYPHENOXY)PROPAN-2-OL would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-BUTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(4-HYDROXYPHENOXY)PROPAN-2-OL: A similar compound with a hydroxyl group instead of a methoxy group.

    1-(3-BUTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(4-CHLOROPHENOXY)PROPAN-2-OL: A derivative with a chloro group.

Uniqueness

1-(3-BUTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(4-METHOXYPHENOXY)PROPAN-2-OL is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

1-(3-butyl-2-iminobenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol

InChI

InChI=1S/C21H27N3O3/c1-3-4-13-23-19-7-5-6-8-20(19)24(21(23)22)14-16(25)15-27-18-11-9-17(26-2)10-12-18/h5-12,16,22,25H,3-4,13-15H2,1-2H3

InChI Key

KBEDJXGGVPJQKN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N(C1=N)CC(COC3=CC=C(C=C3)OC)O

Origin of Product

United States

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